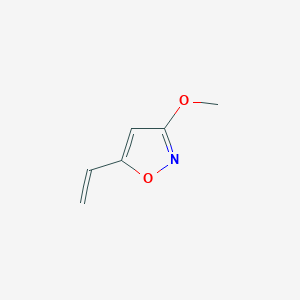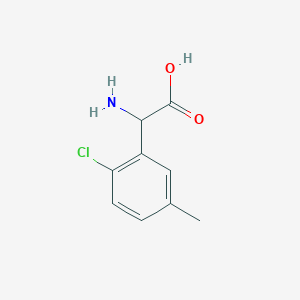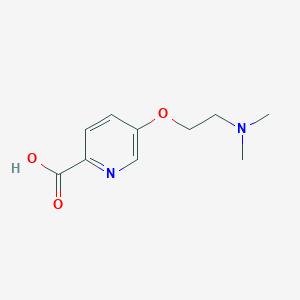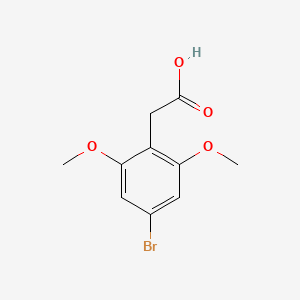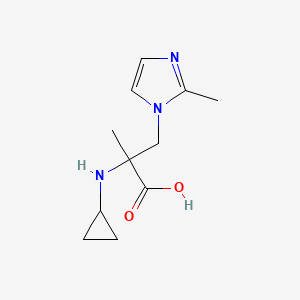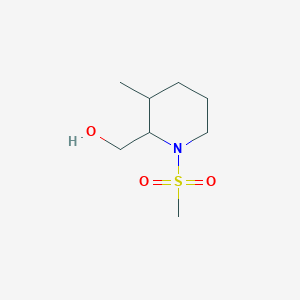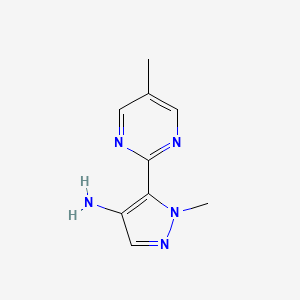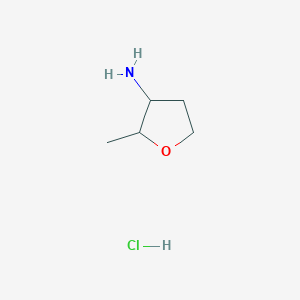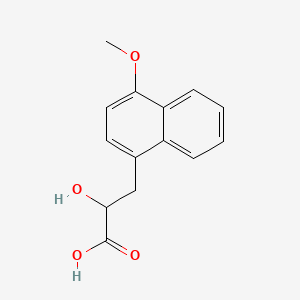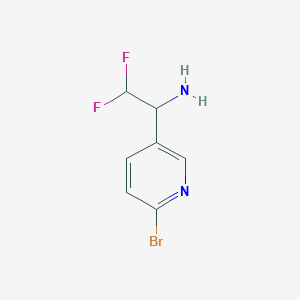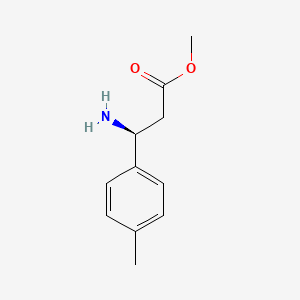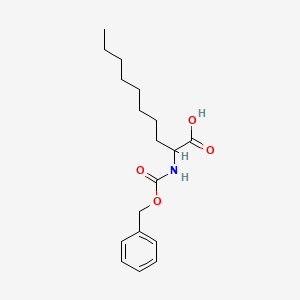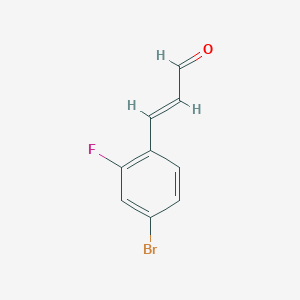
3-(4-Bromo-2-fluorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with readily available 4-bromo-2-fluorobenzaldehyde.
Wittig Reaction: The aldehyde group of 4-bromo-2-fluorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the acrylaldehyde moiety.
Reaction Conditions: The Wittig reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Advanced techniques such as continuous flow synthesis and mechanochemical methods may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-fluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromo or fluoro substituents.
Major Products
The major products formed from these reactions include 3-(4-Bromo-2-fluorophenyl)acrylic acid, 3-(4-Bromo-2-fluorophenyl)propanol, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluorophenyl)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The bromo and fluoro substituents may enhance its reactivity and specificity towards certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness
3-(4-Bromo-2-fluorophenyl)acrylaldehyde is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C9H6BrFO |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H/b2-1+ |
Clave InChI |
PICKKTXRNLIECT-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)F)/C=C/C=O |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


